REACTION_CXSMILES
|
C12C[CH2:8][CH:5]([CH2:6][CH2:7]1)[CH2:4][CH2:3]O2.[CH:10]([CH:12]=[CH2:13])=[O:11].C=CC(=C)C.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C[Mg]Br.CCCCCCC([OH:50])CC>CCOCC>[CH3:8][C:5]1[CH2:6][CH2:7][CH:13]([CH2:12][C:10]([OH:50])=[O:11])[CH2:3][CH:4]=1
|
Name
|
2-oxabicyclo[3.2.2]nonane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12OCCC(CC1)CC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
enol ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCC(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be prepared
|
Type
|
CUSTOM
|
Details
|
to yield a 2-oxabicyclo[3.2.2
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CCC(CC1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |